molecular formula C19H16BrN3O2 B2959416 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097912-90-6

2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B2959416
CAS No.: 2097912-90-6
M. Wt: 398.26
InChI Key: SKMOVBAHRAGETA-UHFFFAOYSA-N
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Description

2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline is a synthetic heterocyclic compound designed for research applications, particularly in medicinal chemistry and oncology. Its structure integrates a quinoxaline core, a privileged scaffold in drug discovery, linked via an ether bond to an N-acylated pyrrolidine ring. This molecular architecture is characteristic of compounds investigated for their potential to modulate key biological pathways . Quinoxaline derivatives are recognized for their ability to function as kinase inhibitors . These compounds can act by binding to the ATP-binding site of kinases, a mechanism supported by structural studies of similar pyrrolo[3,2-b]quinoxaline inhibitors in complex with tyrosine kinases like EphA3 . This binding can inhibit kinase autophosphorylation and subsequent signaling, which is a valuable mechanism for probing disease mechanisms in oncology research . The specific substitution pattern of this compound—featuring a 2-bromobenzoyl group on the pyrrolidine nitrogen—may influence its selectivity and binding affinity by extending into a hydrophobic regulatory pocket, a strategy employed in the design of type II kinase inhibitors . Researchers can utilize this compound as a chemical tool to study signal transduction pathways or as a starting point for the development of novel therapeutic agents. It is strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-bromophenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c20-15-6-2-1-5-14(15)19(24)23-10-9-13(12-23)25-18-11-21-16-7-3-4-8-17(16)22-18/h1-8,11,13H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMOVBAHRAGETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Bromobenzoyl Group: The 2-bromobenzoyl group is introduced via acylation reactions using reagents such as 2-bromobenzoyl chloride.

    Coupling with Quinoxaline: The final step involves coupling the pyrrolidine derivative with quinoxaline under conditions that promote the formation of the desired ether linkage.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using automated synthesis techniques and stringent reaction control.

Chemical Reactions Analysis

2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Biological Studies: The compound can be used in studies investigating the role of quinoxaline derivatives in biological systems, including their antimicrobial and anticancer properties.

    Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may enhance binding affinity to certain proteins, while the quinoxaline core can participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives often exhibit structure-dependent pharmacological properties. Below, 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline is compared with two structurally analogous compounds (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline C₁₉H₁₆BrN₃O₂ 398.3 2-Bromobenzoyl, pyrrolidin-3-yloxy 2097912-90-6
2-{[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]oxy}quinoxaline C₂₁H₂₁N₃O₄ 379.4 2,3-Dimethoxybenzoyl, pyrrolidin-3-yloxy 2097869-15-1
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methylquinoxaline C₁₈H₁₈BrN₅O 385.3 3-Bromopyridin-4-yloxy, 3-methylquinoxaline, pyrrolidin-1-yl 2380085-90-3

Structural and Electronic Features

Pyridine Derivative (CAS 2380085-90-3): The 3-bromopyridin-4-yloxy group introduces nitrogen-based hydrogen-bonding capability, while the 3-methylquinoxaline may enhance steric complementarity in enzyme active sites .

Molecular Weight and Drug-Likeness :

  • The target compound (398.3 g/mol) exceeds the typical threshold for oral bioavailability (≤500 g/mol), whereas the pyridine derivative (385.3 g/mol) and dimethoxy analog (379.4 g/mol) are closer to this range.

Biological Activity

The compound 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline belongs to a class of heterocyclic compounds known as quinoxalines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline is characterized by the following structural formula:

C15H15BrN2O\text{C}_{15}\text{H}_{15}\text{Br}\text{N}_2\text{O}

This compound features a quinoxaline core, which is known for its role in various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. A recent study highlighted that compounds similar to 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related quinoxaline derivatives ranged from 0.25 to 1 mg/L against strains such as Staphylococcus aureus and Enterococcus faecalis, including antibiotic-resistant variants like MRSA and VRE .

Compound Target Bacteria MIC (mg/L) Activity
Compound 25Staphylococcus aureus0.5Effective against MRSA
Compound 31Enterococcus faecalis0.75Effective against VRE

These findings suggest that quinoxaline derivatives can serve as potential alternatives to conventional antibiotics, particularly in treating resistant infections.

Anticancer Activity

In addition to antimicrobial properties, quinoxaline derivatives, including our compound of interest, have shown promising anticancer activity. Research indicates that certain quinoxaline derivatives can inhibit tumor cell proliferation effectively. For instance, tetrazolo[1,5-a]quinoxaline derivatives demonstrated high inhibitory effects against various cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin .

Cell Line IC50 (µg/mL) Reference Compound
MCF-7 (Breast Cancer)<10Doxorubicin
HeLa (Cervical Cancer)<5Doxorubicin

The dual action of these compounds as both antimicrobial and anticancer agents positions them as significant candidates in drug development.

The biological activities of quinoxaline derivatives are often attributed to their ability to interact with bacterial DNA or inhibit key enzymes involved in cell division and metabolism. For example, some studies suggest that these compounds may inhibit topoisomerases or disrupt biofilm formation in bacteria, enhancing their efficacy against resistant strains .

Case Studies

Several case studies have documented the effectiveness of quinoxaline derivatives in clinical settings:

  • Case Study on MRSA Treatment : A clinical trial assessed the efficacy of a quinoxaline derivative similar to our compound in patients with MRSA infections. Results indicated a significant reduction in bacterial load within 48 hours of treatment.
  • Anticancer Efficacy in Animal Models : In vivo studies using mouse models demonstrated that a related quinoxaline derivative reduced tumor size significantly compared to control groups treated with standard chemotherapy.

Q & A

Q. What are the common synthetic routes for 2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline?

The synthesis typically involves two key steps: (1) preparation of the quinoxaline core and (2) functionalization with the pyrrolidine-bromobenzoyl moiety.

  • Quinoxaline Formation : Condensation of 1,2-phenylenediamines with α-dicarbonyl or α-halogenocarbonyl compounds under acidic conditions (e.g., tosic acid) yields the quinoxaline scaffold . For example, refluxing 1,2-phenylenediamine with phenacyl bromide in toluene with 3 Å molecular sieves achieves high yields (88%) .
  • Pyrrolidine Functionalization : The pyrrolidin-3-yloxy group can be introduced via [3+2] cycloaddition reactions using nitrogen ylide intermediates, as demonstrated in pyrrolo[1,2-a]quinoline syntheses .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Quinoxaline formationTosic acid, toluene, 3 Å sieves, reflux88%
CycloadditionBase-mediated dipolar addition with alkynes60–85%

Q. How can the purity and structural integrity of this compound be validated?

  • Spectroscopic Methods :
  • ¹H/¹³C NMR : Characteristic signals for the quinoxaline protons (δ 8.2–9.8 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 341 [M+1] for brominated analogues) .
    • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the 3D structure, as seen in related spiro-pyrrolidizine quinoxaline derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR predictions and observed data often arise from dynamic effects (e.g., rotational barriers) or crystal packing. To address this:

  • Variable-Temperature NMR : Identifies conformational equilibria in solution .
  • X-ray Crystallography : Resolves ambiguities by comparing solid-state and solution-phase structures .
  • DFT Calculations : Predict chemical shifts and compare with experimental data to validate proposed conformers .

Q. How does the bromobenzoyl moiety influence the compound’s reactivity and bioactivity?

  • Electrophilic Reactivity : The electron-withdrawing bromine enhances the electrophilicity of the benzoyl group, facilitating nucleophilic substitutions (e.g., Suzuki couplings) .
  • Biological Activity : The bromine atom improves lipophilicity and binding affinity to kinase domains, as observed in TRKA kinase inhibitors .

Table 2: SAR Insights for Brominated Analogues

ModificationEffect on BioactivityReference
Bromobenzoyl substitutionIncreased kinase inhibition (IC₅₀ < 1 μM)
Pyrrolidine oxygenationEnhanced solubility and metabolic stability

Q. Are there environmentally sustainable methods for synthesizing this compound?

Green chemistry approaches include:

  • Aerobic Oxidations : Using O₂ as a terminal oxidant for cyclization steps, reducing waste from toxic reagents (e.g., Cu or Pd catalysts) .
  • Solvent-Free Conditions : Microwave-assisted reactions minimize solvent use and energy consumption .

Q. How can computational models predict the compound’s pharmacokinetic and pharmacodynamic properties?

  • Molecular Docking : Simulates interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
  • ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and toxicity profiles based on LogP and polar surface area .

Methodological Notes

  • Contradiction Analysis : Cross-validate data from multiple techniques (e.g., NMR, XRD, MS) to resolve structural ambiguities .
  • Experimental Design : Optimize reaction conditions (e.g., solvent, catalyst) using design-of-experiment (DoE) frameworks to improve yields .

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